molecular formula C₉¹³C₂H₁₀N¹⁵N B1153319 2-(1-Cyanoethyl)indole-13C215N

2-(1-Cyanoethyl)indole-13C215N

Cat. No.: B1153319
M. Wt: 173.19
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyanoethyl)indole-13C215N is a stable isotope-labeled chemical intermediate, specifically incorporating carbon-13 and nitrogen-15 atoms, which is essential for advanced research and development in medicinal chemistry . Its primary research value lies in its role as a critical building block for the synthesis of more complex molecules, particularly those containing the indole scaffold, which is a privileged structure in numerous pharmaceuticals and biologically active compounds . The inclusion of stable isotopes makes this compound exceptionally valuable for use as an internal standard in mass spectrometry-based bioanalytical studies, enabling precise quantification of drugs and metabolites in complex biological matrices . Furthermore, it is utilized in mechanistic and pharmacokinetic research, where the isotopic labels allow researchers to trace metabolic pathways and elucidate reaction mechanisms without interference from endogenous compounds . Indole derivatives themselves are a significant focus in drug discovery, serving as key intermediates for constructing heterocyclic scaffolds with broad-spectrum biological and pharmaceutical activities . This labeled compound provides researchers with a powerful tool to accelerate the development of novel therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C₉¹³C₂H₁₀N¹⁵N

Molecular Weight

173.19

Synonyms

α-Methyl-1H-indole-2-acetonitrile-13C215N; 

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2 1 Cyanoethyl Indole 13c215n

Retrosynthetic Analysis and Design of Precursor Molecules

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N, the primary disconnections involve the indole (B1671886) ring and the cyanoethyl side chain, as well as the strategic placement of the isotopic labels.

A plausible retrosynthetic pathway begins by disconnecting the C-N and C-C bonds of the indole ring, suggesting precursors such as a labeled aniline derivative and a suitable three-carbon unit containing the cyano group. A key consideration is the introduction of the ¹⁵N and two ¹³C atoms at specific positions. The ¹⁵N label is logically incorporated through the use of a ¹⁵N-labeled aniline or a precursor thereof. The ¹³C₂ label can be introduced via a labeled three-carbon synthon that will ultimately form the cyanoethyl group and the C2 position of the indole ring.

The design of precursor molecules is dictated by the chosen synthetic strategy. For instance, if a Fischer indole synthesis is envisioned, the precursors would be a ¹⁵N-labeled phenylhydrazine and a ¹³C-labeled ketone or aldehyde bearing a cyano group. Alternatively, modern cyclization methods might employ a labeled o-haloaniline and a suitably functionalized and labeled alkyne. The stability of the isotopic labels throughout the synthetic sequence is a paramount concern in the design of these precursors.

Development of Novel Synthetic Pathways to the 2-(1-Cyanoethyl)indole Core

The construction of the 2-(1-cyanoethyl)indole core is the central challenge in this synthesis. Several classical and modern synthetic methods can be adapted for this purpose.

Exploration of Fischer Indole Synthesis Adaptations for Cyanoethyl Introduction

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. alfa-chemistry.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. alfa-chemistry.comwikipedia.org To synthesize 2-(1-cyanoethyl)indole, a suitable carbonyl compound is 3-cyanobutan-2-one.

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.org The reaction can be carried out in a one-pot fashion, and various acidic catalysts, including Brønsted and Lewis acids, can be employed. wikipedia.orgthermofisher.com The choice of catalyst and reaction conditions can influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

For the synthesis of the isotopically labeled target, ¹⁵N-phenylhydrazine would be reacted with a ¹³C₂-labeled 3-cyanobutan-2-one. This approach directly installs the ¹⁵N in the indole ring and the ¹³C labels in the desired positions of the side chain and the indole C2 position.

Application of Modern Indole Annulation and Cyclization Reactions

Modern organic synthesis has produced a wealth of new methods for indole formation, many of which offer milder reaction conditions and greater functional group tolerance compared to the Fischer synthesis. These methods often rely on transition metal-catalyzed cross-coupling and cyclization reactions.

One such approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. nih.gov For the target molecule, this would entail reacting a ¹⁵N-labeled o-iodoaniline with an alkyne bearing a cyanoethyl group and a second substituent that can be readily removed or transformed. The regioselectivity of the Larock annulation is often controlled by the steric bulk of the alkyne substituents. nih.gov

Other modern methods include radical cyclizations of 2-alkenylisocyanides and reductive cyclizations of acylamido carbonyl compounds, which could potentially be adapted for the synthesis of the 2-(1-cyanoethyl)indole core. nih.gov

Catalytic Approaches (e.g., Metal-Catalyzed, C-H Activation) in Indole Core Formation

Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the regioselective synthesis of substituted indoles. thieme-connect.commdpi.comresearchgate.net These methods offer atom- and step-economical routes to complex indole derivatives. researchgate.net

Ruthenium and palladium are common catalysts for such transformations. acs.orgmdpi.com For instance, a ruthenium-catalyzed C-H activation approach could involve the coupling of a substituted aniline with an alkyne to directly form the indole ring. mdpi.com The regioselectivity of these reactions is often directed by a functional group on the aniline precursor. researchgate.net

In the context of synthesizing 2-(1-cyanoethyl)indole, a strategy could involve the catalytic coupling of a ¹⁵N-labeled aniline with a ¹³C-labeled alkyne containing the cyanoethyl moiety. The development of such a route would require careful optimization of the catalyst, ligands, and reaction conditions to achieve the desired regioselectivity and yield.

Precision Isotopic Labeling Strategies for ¹³C₂ and ¹⁵N Incorporation

The precise introduction of stable isotopes is fundamental to the synthesis of labeled compounds for metabolic studies.

Design and Synthesis of Specifically Labeled Starting Materials

The synthesis of 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N necessitates the preparation of starting materials containing the ¹³C and ¹⁵N isotopes at specific positions.

For the incorporation of ¹⁵N, commercially available ¹⁵N-aniline or its precursors can be utilized. nih.gov For example, ¹⁵N-aniline can be readily converted to ¹⁵N-phenylhydrazine, a key intermediate for the Fischer indole synthesis.

The introduction of the ¹³C₂ label requires the synthesis of a three-carbon synthon with two adjacent ¹³C atoms. A potential starting material for this is ¹³C₂-labeled acetic acid or a derivative thereof. This can be elaborated through standard organic transformations to generate the required ¹³C₂-labeled 3-cyanobutan-2-one for the Fischer synthesis or a corresponding labeled alkyne for modern annulation methods. For example, [¹³C₂]-chloroacetic acid has been used as a precursor for synthesizing labeled indole derivatives. nih.gov The synthetic route to these labeled precursors must be efficient and high-yielding to conserve the expensive isotopic labels.

Table 1: Key Labeled Starting Materials and Their Synthetic Utility

Labeled Starting MaterialIsotope(s)Key Synthetic Application
¹⁵N-Aniline¹⁵NPrecursor to ¹⁵N-phenylhydrazine for Fischer indole synthesis; starting material for modern annulation reactions.
¹³C₂-Acetic Acid¹³C₂Precursor for the synthesis of ¹³C₂-labeled carbonyl compounds or alkynes required for indole ring formation.
¹⁵N-Phenylhydrazine¹⁵NDirect precursor for the Fischer indole synthesis.
¹³C₂-3-Cyanobutan-2-one¹³C₂Carbonyl partner for the Fischer indole synthesis.
¹³C₂-Labeled Alkyne¹³C₂Coupling partner for modern indole annulation reactions.

Optimization of Labeling Efficiency and Regioselectivity within the Synthetic Route

The efficiency of incorporating stable isotopes into the target molecule is paramount for the utility of the final product. High labeling efficiency ensures a strong and distinct mass shift, which is crucial for accurate quantification in tracer experiments. Regioselectivity, the control of the position of the isotopic labels, is equally important as it allows for the precise tracking of atoms through metabolic pathways or chemical reactions.

Several factors influence labeling efficiency and regioselectivity in the synthesis of indole derivatives. For instance, in syntheses involving Fischer indole cyclization, the choice of catalyst and reaction conditions can significantly impact the regiochemical outcome, especially with unsymmetrical ketones. nih.govacs.org Computational studies have shown that even subtle electronic effects of substituents can direct the cyclization to favor one regioisomer over another. semanticscholar.org

To maximize the incorporation of ¹³C and ¹⁵N, synthetic routes often start from commercially available, highly enriched precursors. For 2-(1-Cyanoethyl)indole-13C215N, this could involve using [¹⁵N]-aniline and a ¹³C-labeled precursor for the cyanoethyl side chain. A reported synthesis of a related labeled indolin-2-one utilized [¹³C₂]-chloroacetic acid and [¹⁵N]-aniline as starting materials. nih.gov The reaction conditions at each step must be optimized to prevent any loss or dilution of the isotopic labels. This includes the choice of solvents, temperature, and reaction times. For example, using deuterated solvents in certain steps can prevent unwanted hydrogen-deuterium exchange, which could complicate NMR analysis. chemrxiv.orgchemrxiv.org

The following table summarizes key considerations for optimizing labeling efficiency and regioselectivity:

ParameterOptimization StrategyRationale
Starting Materials Utilize highly enriched (e.g., >98%) isotopic precursors.Maximizes the isotopic purity of the final product.
Reaction Conditions Employ mild reaction conditions and minimize reaction times where possible.Reduces the risk of isotope scrambling and side reactions.
Catalyst Selection Choose catalysts known to promote high regioselectivity for the desired bond formations.Ensures the isotopic labels are incorporated at the intended positions. thieme-connect.com
Protecting Groups Judicious use of protecting groups to direct reactivity and prevent unwanted side reactions.Can improve both yield and regioselectivity.
Purification Methods Employ purification techniques that minimize isotopic fractionation.Ensures the isolated product has a uniform isotopic distribution.

Mitigation of Isotope Scrambling During Synthesis

Isotope scrambling refers to the undesired migration of isotopic labels to positions other than the intended ones within the molecule or to other molecules in the reaction mixture. This phenomenon can significantly complicate the interpretation of data from experiments using the labeled compound. nih.gov Scrambling can occur through various mechanisms, including reversible reactions, metabolic pathways in biological systems, or competing reaction pathways. nih.govwhiterose.ac.uk

In the context of synthesizing this compound, scrambling of the ¹⁵N label from the indole nitrogen to the cyano group, or vice versa, would be a major concern. Similarly, scrambling of the ¹³C labels within the cyanoethyl side chain could occur.

Strategies to mitigate isotope scrambling include:

Irreversible Reactions: Designing the synthetic route to proceed through irreversible steps minimizes the chance for labeled atoms to revert to a state where they can be exchanged.

Kinetic Control: Running reactions at lower temperatures can favor the kinetically controlled product over the thermodynamically favored one, which may be a product of scrambling.

Careful Selection of Reagents and Catalysts: Certain reagents and catalysts can promote scrambling. For example, strong acids or bases can facilitate proton exchange, which might lead to scrambling in adjacent positions.

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent side reactions with atmospheric components that might lead to label loss or scrambling.

Isotopic labeling experiments themselves can provide evidence for the reaction mechanism and help identify potential scrambling pathways. For instance, isotopic labeling was used to support the proposed mechanism of the Fischer indole synthesis. youtube.com

Investigation of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the reaction, controlling stereochemistry, and preventing unwanted side products.

Mechanistic Elucidation of Key Bond-Forming Steps

The formation of the indole ring and the introduction of the 2-(1-cyanoethyl) group are the key bond-forming events in the synthesis. The Fischer indole synthesis is a classic and widely used method for forming the indole nucleus. organic-chemistry.orgbhu.ac.in The mechanism of this reaction involves the acid-catalyzed rearrangement of an arylhydrazone. youtube.com A key step is the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. semanticscholar.orgnih.gov Computational and experimental studies have provided detailed insights into this rearrangement, highlighting the factors that control its regioselectivity. acs.org

The introduction of the cyanoethyl group at the C2 position of the indole ring can be achieved through various methods. One common approach is the Friedel-Crafts alkylation of the indole nucleus. However, this method often leads to substitution at the more nucleophilic C3 position. nih.gov To achieve C2-selectivity, strategies such as directing groups or the use of specific catalysts may be necessary. nih.gov

Role of Catalysts and Reagents in Stereochemical Control (if applicable)

For a molecule like 2-(1-Cyanoethyl)indole, the carbon atom attached to the cyano group and the indole ring is a stereocenter. If an enantiomerically pure product is desired, the synthesis must employ methods for stereochemical control. This is often achieved through the use of chiral catalysts or reagents.

In the context of indole alkylation, both organocatalysts and transition metal catalysts have been successfully employed to achieve high enantioselectivity. organic-chemistry.org For example, chiral phosphoric acids have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles. Transition metal complexes, often featuring chiral ligands, can also control the stereochemical outcome of C-H functionalization and cross-coupling reactions to introduce substituents onto the indole ring. nih.gov The choice of ligand is critical in directing the regioselectivity and enantioselectivity of the reaction. nih.gov

Considerations for Scalable and Sustainable Synthetic Protocols (Green Chemistry)

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. researchgate.net Applying these principles to the synthesis of this compound involves several considerations.

Scalability: A scalable synthesis is one that can be safely and efficiently performed on a larger scale without significant changes in yield or purity. nih.govnih.gov For indole synthesis, moving from laboratory-scale to industrial production requires robust and reliable reaction conditions. doaj.org This often means avoiding hazardous reagents, high pressures, or extreme temperatures.

Sustainability: A sustainable process minimizes waste, uses renewable resources, and avoids toxic substances. rsc.org In the context of indole synthesis, this could involve:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. beilstein-journals.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Solvent Choice: Using greener solvents like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. beilstein-journals.orgresearchgate.net

Energy Efficiency: Employing methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.nettandfonline.com

The following table outlines some green chemistry approaches applicable to indole synthesis:

Green Chemistry PrincipleApplication in Indole Synthesis
Waste Prevention One-pot, multi-component reactions to reduce intermediate purification steps. rsc.orgrsc.org
Atom Economy Cyclization and addition reactions that incorporate all atoms of the reactants.
Less Hazardous Chemical Syntheses Avoiding toxic reagents like heavy metals where possible; using safer alternatives.
Designing Safer Chemicals The final product itself is designed for a specific purpose, but the synthesis should avoid producing hazardous byproducts.
Safer Solvents and Auxiliaries Use of water, ethanol, or solvent-free conditions. beilstein-journals.org
Design for Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy input. tandfonline.comresearchgate.net
Use of Renewable Feedstocks Starting from bio-based materials if feasible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps. nih.gov
Catalysis Employing catalysts (e.g., organocatalysts, nanocatalysts) to improve efficiency and reduce waste. beilstein-journals.orgresearchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Advanced Reaction Chemistry and Transformations of 2 1 Cyanoethyl Indole 13c215n

Exploration of Reactivity at the Cyanoethyl Moiety

The cyanoethyl group at the C2 position of the indole (B1671886) ring presents two primary sites for chemical transformations: the nitrile group itself and the adjacent alpha-carbon.

Nucleophilic and Electrophilic Transformations of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo both nucleophilic and electrophilic attacks.

Nucleophilic Transformations:

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Key transformations include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. For instance, treatment with a strong acid like H2SO4 or a strong base like NaOH would convert the cyanoethyl group into a 2-carboxyethyl group.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation is a powerful tool for introducing an aminoethyl group at the C2 position of the indole. The reaction typically involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. masterorganicchemistry.comlibretexts.org

Illustrative Nucleophilic Transformations of the Nitrile Group

Transformation Reagents and Conditions Product Functional Group
Hydrolysis H2SO4, H2O, heat Carboxylic acid
Hydrolysis NaOH, H2O, heat Carboxylate salt
Reduction 1. LiAlH4, Et2O; 2. H2O Primary amine

Note: This data is representative of general nitrile reactivity and is not specific to 2-(1-Cyanoethyl)indole-13C2,15N.

Electrophilic Transformations:

The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, though it is generally weak. Electrophilic attack on the nitrogen is less common but can be achieved with strong electrophiles.

The presence of the ¹³C label at the cyano carbon would be particularly useful in mechanistic studies of these transformations, allowing for the tracking of the carbon atom's fate using techniques like ¹³C NMR spectroscopy.

Transformations Involving the Alpha-Carbon of the Cyanoethyl Substituent

The alpha-carbon of the cyanoethyl group is activated by the electron-withdrawing nature of the adjacent nitrile group, making the alpha-proton acidic. This allows for the formation of a carbanion, which can then react with various electrophiles.

Alkylation: Deprotonation of the alpha-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized carbanion. This carbanion can then be alkylated by reacting it with an alkyl halide (e.g., CH₃I, CH₃CH₂Br). This provides a method for introducing alkyl chains at the alpha-position of the cyanoethyl group.

Representative Alpha-Alkylation of a 2-Cyanoalkyl Indole Derivative

Electrophile Base Solvent Product
Methyl iodide LDA THF 2-(1-Cyano-1-methylethyl)indole
Ethyl bromide LDA THF 2-(1-Cyanopropyl)indole

Note: This data is hypothetical and illustrates a potential reaction based on general principles of alpha-carbon chemistry.

The ¹³C label at C2 of the indole ring would not be directly involved in this reaction but could influence the electronic environment of the substituent.

Investigations into Indole Nitrogen (N1) and Aromatic Ring Reactivity (C2, C3, C4-C7)

The indole nucleus is a rich platform for a variety of chemical transformations, including reactions at the indole nitrogen and electrophilic substitution on the aromatic ring.

Functionalization Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to generate the indolyl anion, which is a potent nucleophile.

N-Alkylation: The indolyl anion, typically generated using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), readily reacts with alkyl halides to afford N-alkylated indoles. beilstein-journals.orgnih.govrsc.orgnih.gov The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions.

N-Acylation: N-acylation can be achieved by reacting the indolyl anion with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group to the indole nitrogen, forming an N-acylindole. nih.govorganic-chemistry.orgmdpi.com These derivatives are often used as protecting groups or as intermediates in further synthetic transformations.

The presence of the ¹⁵N label in the indole ring is of significant interest for studying the mechanisms of these N-functionalization reactions. Kinetic isotope effect (KIE) studies could provide insights into the nature of the transition states involved in N-H bond cleavage. A primary ¹⁵N KIE would be expected if the N-H bond is broken in the rate-determining step of the reaction.

Typical Conditions for N-Functionalization of Indoles

Reaction Reagents Base Solvent
N-Alkylation Methyl iodide NaH DMF
N-Acylation Acetyl chloride Pyridine CH2Cl2

Note: This data represents common conditions for indole functionalization and is not specific to the isotopically labeled compound.

Electrophilic Aromatic Substitution Studies on the Indole Ring

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C3 position. The presence of a substituent at C2, such as the cyanoethyl group, can influence the regioselectivity of these reactions.

Halogenation: Indoles can be halogenated at the C3 position under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). If the C3 position is blocked, halogenation may occur at other positions, including C2, though this is less common for N-unprotected indoles. mdpi.comnih.govresearchgate.net

Nitration: Nitration of indoles typically occurs at the C3 position. However, the reaction conditions must be carefully controlled to avoid polymerization and oxidation of the indole ring. Reagents like benzoyl nitrate (B79036) or nitric acid in acetic anhydride (B1165640) are often used. For 2-substituted indoles, nitration can also occur on the benzene (B151609) portion of the ring. nih.govumn.edu

Friedel-Crafts Reactions: Indoles undergo Friedel-Crafts acylation and alkylation, predominantly at the C3 position. The cyanoethyl group at C2, being electron-withdrawing, might slightly deactivate the ring towards electrophilic attack but substitution is still expected to favor the C3 position. acs.orgrsc.orgnih.govnih.gov

The ¹³C label at C2 would be a valuable probe for studying the electronic effects of the substituent on the regioselectivity of electrophilic aromatic substitution using NMR spectroscopy.

Regioselectivity of Electrophilic Aromatic Substitution on 2-Substituted Indoles

Reaction Electrophile Typical Product
Bromination NBS 3-Bromo-2-(1-cyanoethyl)indole
Nitration HNO3/AcOH 3-Nitro-2-(1-cyanoethyl)indole
Acylation Ac2O, SnCl4 3-Acetyl-2-(1-cyanoethyl)indole

Note: The predicted products are based on the general reactivity patterns of indoles.

C2-C3 Bond Cleavage and Rearrangement Pathways

The C2-C3 double bond of the indole nucleus can be susceptible to cleavage under certain oxidative conditions. Furthermore, rearrangements involving substituents on the indole ring are also known.

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the C2-C3 bond, resulting in the formation of anthranilic acid derivatives. The specific products would depend on the reaction conditions and the nature of the substituent at C2. nih.govrsc.org

Rearrangements: While less common, rearrangements involving substituents at the C2 position can occur, particularly under acidic conditions or upon thermal activation. The specific pathways would be highly dependent on the nature of the substituent and the reaction conditions.

The isotopic labels in 2-(1-Cyanoethyl)indole-13C2,15N would be instrumental in elucidating the complex mechanisms of these cleavage and rearrangement reactions, allowing for the precise tracking of atoms throughout the transformation.

Cycloaddition and Annulation Reactions Involving the Indole Core

The indole nucleus is a versatile participant in a variety of cycloaddition and annulation reactions, leading to the formation of complex, fused heterocyclic systems. While specific studies on 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N are not extensively documented in the current body of scientific literature, the expected reactivity can be inferred from the well-established chemistry of the indole scaffold. The C2-C3 double bond of the indole ring can act as a dienophile or a dipolarophile, and the entire pyrrole (B145914) ring can participate as a 4π component in certain cycloadditions.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The indole C2-C3 bond can react as a 2π component with a suitable diene. Electron-withdrawing groups on the indole nitrogen or at other positions can enhance its dienophilic character. In the case of 2-(1-Cyanoethyl)indole, the cyanoethyl group at the C2 position introduces steric hindrance and electronic effects that would influence the regioselectivity and stereoselectivity of the cycloaddition.

[3+2] Cycloaddition (1,3-Dipolar Cycloadditions): Indoles are known to react with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to furnish five-membered heterocyclic rings fused to the indole core. The regiochemical outcome of these reactions is governed by the electronic and steric properties of both the indole derivative and the dipole.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of indoles with alkenes can yield cyclobutane-fused indolines. The success of these reactions is often dependent on the substitution pattern of the indole and the nature of the alkene.

Annulation Reactions: Annulation strategies involving the indole core often utilize functional groups appended to the ring to build new fused rings. For 2-(1-Cyanoethyl)indole, the cyano group could potentially be a handle for annulation reactions, for instance, through Thorpe-Ziegler type cyclizations after appropriate functionalization of the indole nitrogen or the C3 position.

A hypothetical cycloaddition reaction is presented in the table below to illustrate the potential transformation of the title compound.

Reactant 1Reactant 2Reaction TypePotential Product
2-(1-Cyanoethyl)indole-¹³C₂,¹⁵NDimethyl acetylenedicarboxylate[3+2] CycloadditionFused pyrrolo[1,2-a]indole derivative

Mechanistic Elucidation of Reaction Pathways Using Isotopic Labels

The true utility of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N lies in its application to the detailed study of reaction mechanisms. The strategically placed isotopic labels serve as powerful spectroscopic handles to trace the fate of specific atoms throughout a chemical transformation.

Tracing Atomic Rearrangements with ¹³C and ¹⁵N NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for observing ¹³C and ¹⁵N nuclei. In a reaction involving 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N, the ¹³C and ¹⁵N NMR spectra of the starting material, intermediates, and products provide a wealth of information.

¹³C NMR Spectroscopy: By comparing the ¹³C NMR spectra of the starting material and the product, the new location of the labeled carbon atoms can be determined. For instance, in a cycloaddition reaction, one could unequivocally determine which of the original indole carbons form the new C-C bonds in the cycloadduct. The chemical shifts and coupling constants (¹³C-¹³C or ¹³C-¹H) of the labeled carbons in the product would provide definitive evidence of the new bonding arrangement.

¹⁵N NMR Spectroscopy: The ¹⁵N label in the indole ring allows for the direct observation of the nitrogen atom's environment. Changes in the ¹⁵N chemical shift would indicate alterations in the hybridization or electronic environment of the nitrogen, such as its participation in bonding during a reaction. Furthermore, ¹⁵N-¹³C and ¹⁵N-¹H coupling constants can provide crucial connectivity information.

The following table illustrates hypothetical ¹³C and ¹⁵N NMR chemical shift changes in a generic transformation of the title compound.

AtomStarting Material (Hypothetical δ)Product (Hypothetical δ)Interpretation
¹³C (Indole C2)~138 ppm~60 ppmChange from sp² to sp³ hybridization, indicating participation in a reaction that saturates the C2-C3 bond.
¹⁵N (Indole N1)~-240 ppm~-280 ppmUpfield shift suggesting a change in the nitrogen's electronic environment, possibly due to loss of aromaticity or new bond formation.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. By comparing the rate of a reaction using the isotopically labeled compound (k_heavy) with the rate of the same reaction using the unlabeled compound (k_light), the KIE (k_light / k_heavy) can be determined.

A significant primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N, a ¹³C KIE could be observed if a C-C bond involving one of the labeled carbons is formed or broken in the slowest step of the reaction. Similarly, a ¹⁵N KIE would be expected if the bonding to the indole nitrogen is significantly altered in the rate-determining transition state.

Secondary KIEs can also provide valuable information about changes in hybridization at the labeled atom in the transition state.

Isotope Distribution Analysis in Reaction Products

Mass spectrometry is a highly sensitive technique for determining the distribution of isotopes in molecules. In reactions of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N that yield multiple products or involve fragmentation and rearrangement, analyzing the mass spectra of the products can reveal the fate of the labeled atoms.

By examining the mass-to-charge ratio (m/z) of the molecular ions and fragment ions, it is possible to determine which fragments contain the ¹³C and ¹⁵N labels. This information is invaluable for piecing together complex reaction pathways and for identifying unexpected rearrangements. For example, if a reaction is expected to keep the indole core intact, the observation of ¹³C and ¹⁵N in separate fragment ions would indicate an unforeseen ring-opening event.

The combination of these isotopic labeling techniques provides a multi-faceted approach to understanding the intricate details of chemical reactions, transforming a simple molecule into a sophisticated tool for mechanistic discovery.

Sophisticated Analytical Techniques for Structural Elucidation and Isotopic Purity Assessment

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, offering high accuracy and sensitivity. researchgate.net This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which in turn enables the confirmation of elemental composition and the analysis of isotopic patterns. researchgate.net

Accurate mass measurement, often achieved with Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides the exact mass of the molecular ion and its fragments with a high degree of precision, typically within a few parts per million (ppm). rsc.orgfrontagelab.com For 2-(1-Cyanoethyl)indole-13C2,15N, the introduction of two ¹³C atoms and one ¹⁵N atom results in a predictable increase in its monoisotopic mass compared to its unlabeled counterpart. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the presence and number of isotopic labels can be unequivocally confirmed. almacgroup.com

Advances in HRMS technology, particularly with TOF instruments, have significantly improved the resolution between isotopes, allowing for more accurate determination of isotopic enrichment. researchgate.netalmacgroup.com The high degree of mass accuracy makes it possible to precisely quantify the labeled composition of the compound. almacgroup.com

Table 1: Theoretical Mass Data for Unlabeled and Labeled 2-(1-Cyanoethyl)indole

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
2-(1-Cyanoethyl)indoleC₁₁H₁₀N₂170.0844
2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N¹²C₉¹³C₂H₁₀¹⁴N¹⁵N173.0881

Note: The table presents theoretical monoisotopic masses calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. wikipedia.orgdtic.mil In an MS/MS experiment, the molecular ion of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. uab.eduuab.edu

For 2-(1-Cyanoethyl)indole-13C2,15N, MS/MS analysis would reveal characteristic fragmentation pathways of the indole (B1671886) core and the cyanoethyl side chain. The presence of the ¹³C and ¹⁵N labels within specific fragments provides direct evidence for the location of the isotopic enrichment. For instance, fragmentation of the cyanoethyl group would produce labeled fragments, confirming the incorporation of the ¹³C atoms in this moiety. Similarly, fragments containing the indole ring would show the mass shift corresponding to the ¹⁵N label. The analysis of these fragmentation patterns is crucial for confirming the specific labeling scheme of the molecule. wikipedia.org

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N

Fragment DescriptionProposed StructureTheoretical m/z (Labeled)Theoretical m/z (Unlabeled)
Loss of methyl radical[M-CH₃]⁺158.0725155.0715
Loss of acetonitrile[M-C₂H₃N]⁺132.0658129.0633
Indole ring fragment[C₈H₆N]⁺117.0583116.0497

Note: The expected m/z values are theoretical and may vary slightly in an actual experiment. The fragmentation pathways are proposed based on common fragmentation mechanisms for similar structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. alfa-chemistry.com For isotopically labeled compounds like 2-(1-Cyanoethyl)indole-13C2,15N, NMR is particularly powerful for confirming the exact positions of the labels and quantifying the level of enrichment. alfa-chemistry.com

A suite of multi-dimensional NMR experiments is employed to unambiguously assign the ¹H, ¹³C, and ¹⁵N chemical shifts of the molecule.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. conicet.gov.ar

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule.

Direct detection of ¹³C and ¹⁵N nuclei by NMR provides definitive proof of isotopic labeling and allows for the quantification of enrichment levels.

¹³C NMR: The ¹³C NMR spectrum of 2-(1-Cyanoethyl)indole-13C2,15N would show significantly enhanced signals for the two labeled carbon atoms in the cyanoethyl group. The integration of these signals relative to the signals of the natural abundance ¹³C atoms in the indole ring can be used to determine the isotopic enrichment.

¹⁵N NMR: A ¹⁵N NMR spectrum would exhibit a strong signal corresponding to the labeled indole nitrogen. The chemical shift of this nitrogen would be characteristic of its chemical environment. ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HMBC, can further confirm the position of the label by showing correlations to nearby protons. researchgate.net

Quantitative NMR methods can be employed to accurately measure the concentration of the labeled compound. nih.gov

Table 3: Predicted ¹³C and ¹⁵N NMR Chemical Shift Ranges for Key Atoms in 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N

AtomPredicted Chemical Shift Range (ppm)
Labeled ¹³C (Cyano group)115 - 125
Labeled ¹³C (Methine group)25 - 35
Labeled ¹⁵N (Indole)230 - 250 (relative to NH₃)

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

If 2-(1-Cyanoethyl)indole-13C2,15N exists in a crystalline or solid form, solid-state NMR (ssNMR) can provide valuable structural information. While solution NMR spectra feature sharp lines due to the averaging of anisotropic interactions, solid-state spectra are typically broad. emory.edu Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. emory.edu

Solid-state NMR can be used to study the conformation and packing of the molecules in the solid state. For the labeled compound, ssNMR could provide insights into the local environment of the ¹³C and ¹⁵N labels within the crystal lattice.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Isotopic Effects

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and the confirmation of isotopic substitution. The incorporation of heavier isotopes, such as ¹³C and ¹⁵N, into the molecular structure of 2-(1-Cyanoethyl)indole leads to predictable shifts in the vibrational frequencies of specific bonds. These isotopic shifts provide direct evidence of successful labeling. montclair.edunih.govmdpi.combiospec.netresearchgate.net

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, providing a characteristic spectrum of a compound. For 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N, the key vibrational modes associated with the indole ring and the cyanoethyl group are of particular interest. The stretching vibration of the C≡N bond in the cyano group, typically observed in the range of 2200-2260 cm⁻¹, is expected to show a discernible shift to a lower wavenumber upon the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N. Similarly, vibrational modes involving the indole ring, such as C-N stretching and N-H bending, will be affected by the presence of the ¹⁵N isotope.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of the Raman spectrum of 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N can further corroborate the isotopic labeling. The characteristic vibrations of the indole ring and the cyano group will exhibit shifts that can be correlated with the increased mass of the constituent atoms. The combination of both FT-IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and the successful incorporation of the isotopic labels. montclair.edunih.gov

Table 1: Expected Vibrational Frequency Shifts in 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N

Functional Group/BondTypical Wavenumber (cm⁻¹)Expected Shift upon ¹³C/¹⁵N Labeling
C≡N Stretch2200-2260Shift to lower wavenumber
Indole N-H Bend1500-1650Shift to lower wavenumber
Indole C-N Stretch1200-1350Shift to lower wavenumber
Indole Ring Vibrations1400-1600Multiple subtle shifts

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.net Should 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N be successfully crystallized, this technique could provide an unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure would offer valuable insights into the conformation of the cyanoethyl group relative to the indole ring and reveal intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state.

Table 2: Potential Crystallographic Data for an Indole Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.93
b (Å)10.97
c (Å)14.80
β (°)98.62
Volume (ų)900.1
Z4

Chromatographic Methods for Purity, Isomeric Separation, and Isolation of Reaction Intermediates (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the chemical and isotopic purity of 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N, as well as for separating it from any unreacted starting materials, byproducts, or isomeric impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the analysis of indole derivatives. oup.comoup.comresearchgate.netnih.gov

HPLC, especially in the reverse-phase mode (RP-HPLC), is a versatile technique for the separation of moderately polar to nonpolar compounds. nih.gov For the analysis of 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. nih.govcetjournal.it Detection can be achieved using a UV detector, exploiting the strong UV absorbance of the indole ring, or a mass spectrometer for more sensitive and specific detection. nih.gov HPLC is crucial for determining the chemical purity of the final product and can also be employed for the isolation and purification of the compound on a preparative scale.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary to increase the volatility of indole compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. For 2-(1-Cyanoethyl)indole-¹³C₂¹⁵N, GC-MS is not only useful for purity assessment but also for confirming the molecular weight of the labeled compound and providing an initial estimate of its isotopic enrichment. High-resolution mass spectrometry (HRMS) coupled with chromatography is particularly powerful for the accurate determination of isotopic purity. medchemexpress.comresearchgate.netnih.gov

Table 3: Exemplary Chromatographic Conditions for Indole Derivative Analysis

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (280 nm) or MSMass Spectrometry (EI)
Injection Volume/Mode 10 µL1 µL (Split)
Oven Temperature Program Isothermal or Gradient100°C (2 min), ramp to 280°C at 10°C/min, hold 5 min

Theoretical and Computational Investigations of 2 1 Cyanoethyl Indole 13c215n

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-Cyanoethyl)indole-13C215N, these calculations provide insights into its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies on Ground State Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized ground state geometry of this compound. These calculations would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's structure. ijrar.org

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the fusion of the benzene (B151609) and pyrrole (B145914) rings in the indole (B1671886) core creates a planar structure. The cyanoethyl group at the C2 position, however, introduces a chiral center, leading to specific stereochemistry. The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the molecule's geometry or electronic ground state energy compared to its unlabeled counterpart, but it is crucial for specific spectroscopic studies or for tracing reaction mechanisms.

Stability analysis, through the calculation of vibrational frequencies, would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Similar Indole Derivatives.

ParameterPredicted Value
C2-C(cyanoethyl) Bond Length~1.47 Å
C≡N Bond Length~1.16 Å
N1-C2 Bond Angle~109.3°
C2-C3-N1 Angle~109.3°

Note: These are estimated values based on calculations for similar indole structures like ethyl indole-2-carboxylate. ijrar.org The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the center for electrophilic attacks. The LUMO, conversely, would likely be distributed over the cyano group and the adjacent carbon, indicating the site for nucleophilic attacks. The electron-donating nature of the indole nitrogen contributes to the high energy of the HOMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

Molecular OrbitalPredicted Energy (eV)
HOMO~ -5.5 to -6.0
LUMO~ -0.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 5.5

Note: These values are estimations and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In the case of this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the cyano group, making it a prime site for electrophilic interaction. The indole nitrogen and the π-system of the aromatic rings would also exhibit negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would show a positive potential, indicating its acidic character and susceptibility to deprotonation.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is crucial for elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states.

Energy Profile Calculations for Synthetic Pathways

The synthesis of 2-(1-Cyanoethyl)indole often involves the reaction of indole with a suitable cyanoethylating agent. smolecule.com Computational studies can model these synthetic routes to determine the most energetically favorable pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

This profile provides valuable information about the activation energies of each step, allowing for the identification of the rate-determining step. For the synthesis of this compound, these calculations would also confirm that the isotopic labeling does not significantly alter the reaction energetics.

Solvent Effects on Reaction Energetics and Pathways

Reactions are rarely performed in the gas phase; therefore, understanding the influence of the solvent is critical. mdpi.comrsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the solvent environment and its effect on the reaction.

Solvents can stabilize charged intermediates and transition states, thereby lowering activation energies and potentially altering the reaction pathway. For reactions involving this compound, a polar solvent would be expected to stabilize any polar transition states, thus accelerating the reaction rate compared to a nonpolar solvent. The choice of solvent can be a critical factor in optimizing the yield and selectivity of the synthesis.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational methods are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These in silico techniques provide a powerful complement to experimental spectroscopy, aiding in structural confirmation and the detailed assignment of spectral features. By simulating spectra from first principles, researchers can gain insights into the electronic structure, vibrational modes, and magnetic environments of the nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with a high degree of accuracy. For a molecule like this compound, which is isotopically labeled with ¹³C and ¹⁵N, these predictions are crucial for unambiguously assigning the signals in experimentally recorded spectra.

The standard approach involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Including Atomic Orbitals (GIAO). The isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the labeled positions (two ¹³C atoms and one ¹⁵N atom) and the surrounding protons would be of particular interest for confirming the precise location of the isotopic labels.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual calculations.)

AtomPredicted Chemical Shift (δ, ppm)
¹H (Indole NH)8.10
¹H (Aromatic)7.05 - 7.65
¹H (CH-CN)4.50
¹H (CH₃)1.75
¹³C (Indole C2)138.0
¹³C (CH-CN)25.5
¹³C (CN)120.0
¹⁵N (Indole NH)135.0
¹⁵N (CN)270.0

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency calculations are vital for assigning the observed absorption bands and Raman shifts to specific molecular motions.

Using the optimized molecular geometry, a vibrational frequency analysis is performed. This calculation yields a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). These theoretical frequencies often have a systematic overestimation, which is typically corrected using empirical scaling factors to improve agreement with experimental data. For this compound, key vibrational modes would include the N-H stretch of the indole ring, the C≡N stretch of the cyano group, aromatic C-H stretches, and various fingerprint region vibrations corresponding to the indole skeleton and the cyanoethyl side chain. The isotopic labeling would cause subtle but predictable shifts in the frequencies of vibrations involving the ¹³C and ¹⁵N atoms, which could be precisely modeled.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound (Note: This data is illustrative and not based on actual calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
Indole N-H Stretch3450Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Cyano C≡N Stretch2235Strong
Aromatic C=C Stretch1600 - 1450Strong
CH₃ Asymmetric Stretch2980Medium
CH₃ Symmetric Stretch2890Weak

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanical calculations provide detailed information on static, optimized structures, Molecular Dynamics (MD) simulations offer a powerful means to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations model the molecule as a collection of atoms governed by a classical force field, solving Newton's equations of motion to simulate atomic movements.

For this compound, an MD simulation would reveal the flexibility of the cyanoethyl side chain relative to the rigid indole ring. Key parameters to analyze would include the distribution of dihedral angles defining the orientation of the side chain, identifying the most stable conformers and the energy barriers for rotation between them. These simulations are typically performed in a simulated solvent box (e.g., water or chloroform) to mimic experimental conditions, providing insight into how solvent interactions influence the molecule's structure and dynamics. The results can help rationalize NMR parameters that are averaged over multiple conformations and provide a more complete picture of the molecule's behavior in solution.

Applications of 2 1 Cyanoethyl Indole and Its Derivatives in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Advanced Indole-Containing Scaffolds

2-(1-Cyanoethyl)indole serves as a foundational intermediate for the synthesis of more elaborate indole-containing structures. The 2-cyanoindole motif is recognized as an effective precursor for a range of substituted indoles and fused polycyclic systems. mdpi.comnih.gov The strategic value of this compound lies in its ability to be transformed into highly functionalized indole-2-carbonitriles, which are themselves intermediates for pharmaceutically relevant molecules. smolecule.com

The reactivity of the indole (B1671886) ring, particularly at the C-3 position, can be exploited to introduce further complexity. For instance, electrophilic substitution reactions, such as iodination, can be performed on the indole core, paving the way for subsequent cross-coupling reactions like Sonogashira, Suzuki-Miyaura, and Heck reactions. mdpi.comnih.gov These powerful carbon-carbon bond-forming reactions allow for the attachment of a wide variety of substituents, leading to di-, tri-, and even tetra-substituted indole scaffolds. nih.gov This methodology provides a pathway to novel polysubstituted indole-2-carbonitriles that are valuable for drug design. nih.gov

Furthermore, palladium-catalyzed reactions, such as the Sonogashira coupling followed by cycloaddition reactions, have been used to construct intricate, fused polycyclic systems containing the indole core. figshare.com These complex scaffolds are of significant interest in the development of new therapeutic agents.

IntermediateReaction TypeResulting ScaffoldReference
1-Benzyl-3-iodo-1H-indole-2-carbonitrileSonogashira, Suzuki-Miyaura, Heck Cross-CouplingDi-, tri-, and tetra-substituted indole-2-carbonitriles nih.gov
Indole-tethered alkenesPd-catalyzed Sonogashira coupling / Alder-ene / Diels-AlderHexacyclic heterocycles containing a dihydropyrido[1,2-a]indole scaffold figshare.com
3-(Indol-3-yl)-3-oxopropanenitrilesAcylationHighly functionalized enolate esters nih.gov

Precursor for the Elaboration of Heterocyclic Systems

The chemical reactivity of 2-(1-Cyanoethyl)indole and its close relatives, such as 3-cyanoacetyl indoles (CAIs), makes them excellent starting materials for the construction of diverse heterocyclic systems. smolecule.comresearchgate.netrsc.org The cyano group can undergo nucleophilic attack, while the indole ring can participate in electrophilic aromatic substitution and cyclization reactions. smolecule.com This versatility has been harnessed in multi-component reactions (MCRs) to efficiently build a wide variety of molecules containing the indole moiety. nih.govresearchgate.net

CAIs, which are readily prepared from indoles and cyanoacetic acid, have been used to synthesize numerous heterocyclic compounds, including: nih.govresearchgate.netrsc.org

Pyranes nih.gov

Pyridines nih.gov

Pyrimidines nih.gov

Pyrazoles nih.gov

Coumarins nih.gov

Carbazoles researchgate.net

For example, a one-pot, four-component condensation reaction involving a 3-cyanoacetyl indole, an aldehyde, a 3-acetyl-2H-chromenone, and ammonium (B1175870) acetate (B1210297) can yield diversely functionalized pyridine-3-carbonitrile (B1148548) derivatives. nih.gov Similarly, the reaction of CAIs with 1,2-diaza-1,3-dienes through a formal [3+2] cycloaddition has been developed to produce novel indole-pyrrole hybrids. rsc.orgnih.gov These reactions showcase the power of using indole-based building blocks to rapidly generate complex heterocyclic libraries.

ReactantsResulting HeterocycleReaction TypeReference
3-Cyanoacetyl indole, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine4H-PyranKnoevenagel condensation / Michael addition / Cyclization nih.gov
3-Cyanoacetyl indoles, 1,2-diaza-1,3-dienesPyrrole (B145914)[3+2] Cycloaddition rsc.orgnih.gov
3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, 3-acetyl-2H-chromenones, ammonium acetatePyridineOne-pot four-component condensation nih.gov

Utilization in the Design and Synthesis of Molecular Probes for Chemical Research

Molecular probes are essential tools for elucidating biological pathways and validating therapeutic targets. nih.gov Indole derivatives are frequently used in the design of such probes due to their unique photophysical properties and ability to interact with biological macromolecules. mdpi.com Specifically, cyano-substituted indoles have shown promise as sensitive fluorescent probes. For example, 7-cyanoindole exhibits fluorescence properties that are highly sensitive to the local hydration environment, making it a useful reporter for processes involving dehydration or hydration. nih.gov Its fluorescence intensity, peak wavelength, and lifetime change significantly depending on the amount of water present. nih.gov

While direct applications of 2-(1-Cyanoethyl)indole as a molecular probe are less documented, its structural features make it a viable candidate for derivatization into such tools. The cyano group and the indole scaffold can be chemically modified to tune its photophysical properties or to attach it to other molecules. The ability to selectively excite cyanoindoles in the presence of naturally occurring amino acid fluorophores is a distinct advantage. nih.gov

The isotopically labeled variant, 2-(1-Cyanoethyl)indole-13C2,15N , is itself a type of chemical probe. It acts as a stable isotope-labeled internal standard, which is crucial for quantitative studies in proteomics, metabolomics, and pharmacokinetic analyses, allowing researchers to accurately measure the concentration of the unlabeled analyte in complex samples.

Applications in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds. cam.ac.uknih.gov The indole scaffold is a major target for the construction of small-molecule libraries via DOS due to its prevalence in natural products and synthetic drugs. nih.govresearchgate.net

2-(1-Cyanoethyl)indole and its derivatives are well-suited for DOS campaigns. Their inherent functionality allows for divergent reaction pathways, where a single intermediate can be converted into multiple, structurally distinct scaffolds. smolecule.comcam.ac.uk For example, a focused library of dynamin GTPase inhibitors was developed from a lead compound containing a 2-cyano-indole moiety. nih.gov This effort involved replacing the cyanoamide group with other heterocycles like thiazole-4(5H)-one or a simple amine, the latter of which provided a basis for a high-yield library of compounds through reductive amination. nih.gov This approach exemplifies how a core indole structure can be systematically modified to generate a library of related compounds for biological screening. nih.gov

The use of multi-component reactions, as discussed in section 6.2, is another key strategy in DOS that enables the rapid assembly of complex molecules from simple building blocks, including indole derivatives. imedpub.com These one-pot strategies offer an efficient route to structurally diverse skeletal arrays, which are essential for generating high-quality compound libraries for drug discovery and chemical biology. nih.govimedpub.com

DOS StrategyIndole Starting MaterialResulting LibraryReference
Reagent-based diversification / Flow hydrogenation2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivativeLibrary of amine-containing indole derivatives nih.gov
Multi-component reactions3-Cyanoacetyl indolesLibraries of diverse heterocycles (pyrans, pyridines, etc.) nih.gov
Domino/Tandem reactionsFunctionalized indoles and alkynesStructurally diverse annulated polyheterocycles imedpub.com

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes to Chiral 2-(1-Cyanoethyl)indole Derivatives

The synthesis of enantiomerically pure chiral indole (B1671886) derivatives is a significant challenge in organic chemistry. nih.gov The development of asymmetric synthetic routes to access specific enantiomers of compounds like 2-(1-cyanoethyl)indole is crucial, as the biological activity of chiral molecules is often stereospecific. organic-chemistry.org Future research in this area is focused on the discovery and optimization of highly selective and efficient catalytic systems.

One of the most powerful and atom-economical methods for creating chiral indole derivatives is the catalytic asymmetric Friedel-Crafts reaction. rsc.org This reaction involves the addition of an indole to an electrophile, guided by a chiral catalyst to produce a product with a specific three-dimensional arrangement. Researchers are actively exploring novel chiral metal complexes and organocatalysts to improve the enantioselectivity and broaden the scope of these reactions. rsc.org For instance, chiral phosphoric acids have emerged as effective organocatalysts in the enantioselective Friedel-Crafts alkylation of indoles. nih.gov

Beyond the Friedel-Crafts reaction, other established indole synthesis methods are being adapted for asymmetric catalysis. The Fischer indole synthesis, a classic method for constructing the indole ring, is being investigated for enantioselective variations. cell.com Similarly, the Doyle indolization and other formal cycloaddition strategies are being explored to achieve enantioselectivity directly during the formation of the indole core. illinois.edu

Recent advancements have also focused on the direct functionalization of the indole nucleus. The development of catalytic systems that can achieve enantioselective C-H functionalization is a particularly active area of research, as it offers a more direct and efficient route to chiral indole derivatives. microsoft.com

Key Research Findings in Asymmetric Indole Synthesis:

Catalytic StrategyCatalyst TypeKey AdvantagesRepresentative Reactions
Asymmetric Friedel-CraftsChiral Metal Complexes (e.g., Pd, Cu)High efficiency, good enantioselectivity. rsc.orgAlkylation of indoles with various electrophiles. rsc.org
Asymmetric Friedel-CraftsChiral Organocatalysts (e.g., Phosphoric Acids)Metal-free, environmentally benign. nih.govEnantioselective alkylation of aminoindoles. nih.gov
Enantioselective IndolizationVariousDirect formation of chiral indole core. illinois.eduFischer Indole Synthesis, Doyle Indolization. cell.comillinois.edu
Asymmetric C-H FunctionalizationOrganocatalysts, Metal CatalystsHigh atom economy, direct functionalization. microsoft.comAllylic alkylation of 2-methylindoles. researchgate.net

Integration of Flow Chemistry and Automation for Enhanced Synthesis Efficiency

The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to scalability, safety, and efficiency. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard. francis-press.com The integration of flow chemistry and automation is a key future direction for the synthesis of indole derivatives, promising enhanced control, reproducibility, and throughput. acs.org

Several classical indole syntheses have been successfully adapted to continuous flow systems. For example, the Fischer indole synthesis, when performed under high-temperature and high-pressure flow conditions, can lead to significantly reduced reaction times and increased productivity compared to traditional batch methods. nih.gov Other methods, such as the Reissert, Hemetsberger–Knittel, and Heumann indole syntheses, have also been demonstrated in flow reactors, showcasing the versatility of this technology. nih.gov Microfluidic reactors, in particular, offer precise control over reaction parameters, leading to improved yields and cleaner reaction profiles for reactions like the interrupted Fischer indolization. illinois.eduresearchgate.net

Automation is being coupled with flow chemistry to create high-throughput synthesis platforms. These automated systems can rapidly screen reaction conditions, catalysts, and substrates, accelerating the discovery and optimization of new synthetic routes. acs.orgproquest.com Technologies like acoustic droplet ejection (ADE) enable the miniaturization of reactions to the nanomole scale, allowing for the rapid generation and screening of large libraries of indole derivatives. researchgate.netacs.org This high-throughput approach is invaluable for exploring the vast chemical space of functionalized indoles and identifying candidates with desired properties. acs.org

Advantages of Flow Chemistry and Automation in Indole Synthesis:

FeatureBenefit
Precise control of reaction parametersImproved yields and selectivity, enhanced safety.
Rapid heat and mass transferReduced reaction times, suppression of side reactions.
ScalabilitySeamless transition from laboratory to production scale.
AutomationHigh-throughput screening of reaction conditions and libraries.
MiniaturizationReduced consumption of reagents and solvents, cost savings.

Exploration of Novel Catalytic Systems for Stereoselective Functionalization

The development of novel and highly efficient catalytic systems is at the heart of advancing the stereoselective functionalization of indoles. Researchers are continuously exploring new catalyst designs, drawing inspiration from both transition metal catalysis and organocatalysis to achieve unprecedented levels of selectivity and reactivity.

In the realm of transition metal catalysis , the focus is on designing chiral ligands that can effectively control the stereochemical outcome of reactions. cell.com Chiral dicationic palladium complexes, for instance, have been successfully employed in the asymmetric Friedel-Crafts reaction of indoles. nih.govcell.com Copper-BOX catalysts have also shown promise, particularly in solvent-free reactions conducted using ball milling techniques, highlighting a move towards more sustainable synthetic methods. nih.govcell.com Furthermore, rhodium and nickel-based catalysts are being explored for enantioselective C-H functionalization and cycloaddition reactions, opening up new avenues for constructing complex chiral indole scaffolds. nih.gov

Organocatalysis offers a complementary and often more environmentally friendly approach to asymmetric synthesis. proquest.com Chiral phosphoric acids (CPAs) have proven to be versatile catalysts for a range of enantioselective indole functionalizations. nih.gov Bifunctional catalysts, such as squaramides, which can activate both the nucleophile and the electrophile, are also gaining attention for their ability to promote highly selective reactions under mild conditions. nih.gov The design of new chiral amines for iminium catalysis is another active area, leading to improved reactivity and enantioselectivity in the alkylation of indoles with α,β-unsaturated aldehydes. mdpi.comnih.gov N-heterocyclic carbenes (NHCs) are also emerging as powerful organocatalysts for the enantioselective functionalization of the indole N-H bond. researchgate.net

The exploration of these novel catalytic systems is not only expanding the toolbox for synthetic chemists but also providing deeper insights into the mechanisms of asymmetric induction. This knowledge is crucial for the rational design of the next generation of catalysts for the synthesis of complex chiral molecules like 2-(1-cyanoethyl)indole derivatives.

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring

A thorough understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential for the development of robust and efficient synthetic processes. Traditional offline analytical techniques, while valuable, can be time-consuming and may not capture the full picture of a dynamic reaction system. Advanced spectroscopic methodologies that allow for in situ (in the reaction mixture) and real-time monitoring are therefore becoming indispensable tools in modern chemical synthesis.

Process Analytical Technology (PAT) is a framework that encourages the use of such online monitoring tools to design, analyze, and control manufacturing processes. illinois.edu For the synthesis of chiral indole derivatives, PAT can provide invaluable insights into reaction progress, the formation of intermediates, and the development of enantiomeric excess.

Several spectroscopic techniques are particularly well-suited for in situ reaction monitoring:

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy: ReactIR™ and other in situ FT-IR technologies can track the concentration of reactants, products, and key intermediates in real-time by monitoring their characteristic vibrational frequencies. nih.gov This technique is powerful for elucidating reaction mechanisms, determining kinetics, and identifying reaction endpoints without the need for sampling. francis-press.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor the conversion of starting materials to products, as well as to detect and characterize transient intermediates. mdpi.com Flow-NMR setups, which integrate NMR spectroscopy with continuous flow reactors, are particularly powerful for real-time analysis and optimization of reactions. mdpi.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to IR, Raman spectroscopy can also be used for in situ monitoring. It is particularly advantageous for reactions in aqueous media and for studying catalysts and solid phases. researchgate.net

Operando Spectroscopy: This advanced approach combines in situ spectroscopic measurements with simultaneous measurement of catalytic activity and selectivity. researchgate.net This allows for direct correlation of the structural features of a catalyst or reaction intermediate with its function, providing deep mechanistic insights.

The application of these advanced spectroscopic methodologies to the asymmetric synthesis of indole derivatives will enable more efficient process development, improved reaction control, and a deeper fundamental understanding of the underlying chemical transformations.

Application of Machine Learning and AI in Indole Chemistry Reaction Prediction and Optimization

In the context of indole chemistry, ML and AI are being applied in several key areas:

Prediction of Reaction Outcomes and Enantioselectivity: ML models, particularly those based on neural networks and random forests, are being trained on existing reaction data to predict the yield and enantioselectivity of new reactions. researchgate.net For example, ML models have been successfully used to predict the enantioselectivity of chiral phosphoric acid-catalyzed reactions for the synthesis of naphthyl-indole scaffolds. researchgate.net These predictive models can significantly reduce the need for extensive experimental screening, saving time and resources. nih.gov

Reaction Optimization: AI-driven algorithms can explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a desired outcome. nih.gov This can lead to higher yields, improved selectivity, and more sustainable processes.

Retrosynthesis and Novel Pathway Discovery: AI-powered retrosynthesis tools can propose synthetic routes to target molecules, including complex indole derivatives. nih.gov These tools can analyze vast databases of known reactions and identify novel connections and strategies that may not be apparent to a human chemist. microsoft.com

Computational Catalyst Design: ML and computational chemistry can be used to design new catalysts with enhanced activity and selectivity. rsc.org By understanding the relationship between catalyst structure and performance, researchers can computationally screen and identify promising new catalyst candidates before they are synthesized and tested in the lab.

While the application of ML and AI in synthetic chemistry is still in its early stages, it holds immense promise for accelerating the discovery and development of new indole derivatives. However, the success of these approaches is highly dependent on the availability of large, high-quality datasets. acs.org Therefore, the generation of standardized and comprehensive reaction data will be crucial for the continued advancement of this exciting field.

Q & A

Q. What synthetic methodologies are recommended for incorporating isotopic labels (¹³C and ¹⁵N) into 2-(1-cyanoethyl)indole?

To synthesize 2-(1-cyanoethyl)indole-¹³C₂¹⁵N, isotopic precursors must be integrated at specific positions. For instance:

  • ¹³C labeling : Use ¹³C-enriched cyanoethylating agents (e.g., acrylonitrile-¹³C₂) during alkylation of the indole nitrogen.
  • ¹⁵N labeling : Introduce ¹⁵N via nitrile group precursors (e.g., K¹⁵CN in cyanoethylation) or during indole ring formation using labeled ammonia derivatives.
    Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize isotopic dilution. Purification via HPLC or column chromatography ensures isotopic integrity .

Q. How can researchers confirm the isotopic purity and structural integrity of 2-(1-cyanoethyl)indole-¹³C₂¹⁵N?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 177.0895 for C₁₀H₈¹³C₂¹⁵N₂) and isotopic abundance ratios.
  • NMR spectroscopy : ¹³C NMR detects isotopic enrichment at specific carbons (e.g., δ 110–120 ppm for nitrile carbons), while ¹⁵N NMR (if accessible) confirms nitrogen labeling.
  • Isotopic ratio analysis : Techniques like isotope-ratio mass spectrometry (IRMS) quantify ¹³C/¹²C and ¹⁵N/¹⁴N ratios .

Q. What are the primary applications of 2-(1-cyanoethyl)indole-¹³C₂¹⁵N in tracer studies?

This compound is used to:

  • Track metabolic pathways in drug development (e.g., cytochrome P450-mediated oxidation of indole derivatives).
  • Elucidate reaction mechanisms in heterocyclic chemistry (e.g., [1,3]-sigmatropic rearrangements) via isotopic tracing.
  • Study protein-ligand interactions in structural biology using ¹³C/¹⁵N-enriched probes for NMR or X-ray crystallography .

Advanced Research Questions

Q. How can conflicting isotopic enrichment data from different batches of 2-(1-cyanoethyl)indole-¹³C₂¹⁵N be resolved?

Discrepancies may arise from:

  • Incomplete precursor incorporation : Optimize reaction stoichiometry (e.g., excess ¹³C₂-acrylonitrile) and monitor via inline FTIR for nitrile group formation.
  • Isotopic scrambling : Use low-temperature conditions (e.g., –20°C) during alkylation to prevent undesired bond cleavage.
  • Analytical variability : Cross-validate results with orthogonal methods (e.g., HRMS + elemental analysis) and reference standards .

Q. What experimental strategies mitigate the compound’s instability during long-term tracer studies?

  • Storage : Store at –80°C under inert gas (argon) to prevent hydrolysis of the cyanoethyl group.
  • Formulation : Prepare stock solutions in anhydrous DMSO or acetonitrile to limit moisture exposure.
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life under varying conditions .

Q. How can researchers design kinetic isotope effect (KIE) studies using 2-(1-cyanoethyl)indole-¹³C₂¹⁵N?

  • Competitive KIE experiments : Co-adminstrate labeled and unlabeled compounds in enzymatic assays (e.g., CYP450 isoforms) and measure product ratios via LC-MS.
  • Computational modeling : Compare experimental KIE values (e.g., kH/kD or k¹²C/k¹³C) with density functional theory (DFT) calculations to identify rate-limiting steps .

Q. What analytical challenges arise when quantifying trace amounts of 2-(1-cyanoethyl)indole-¹³C₂¹⁵N in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma or tissue homogenates.
  • Sensitivity limits : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for detection at sub-ng/mL levels.
  • Isotopic cross-talk : Validate transitions to ensure no overlap between labeled and endogenous analytes .

Methodological Considerations

Q. How should researchers address regulatory compliance for handling 2-(1-cyanoethyl)indole-¹³C₂¹⁵N?

  • Documentation : Secure permits for controlled substances (e.g., DEA Form 222 for U.S. labs) and maintain batch-specific certificates of analysis (CoA).
  • Safety protocols : Use fume hoods for synthesis and PPE (nitrile gloves, goggles) to prevent exposure to toxic nitrile vapors .

Q. What steps ensure reproducibility in synthesizing 2-(1-cyanoethyl)indole-¹³C₂¹⁵N?

  • Standard operating procedures (SOPs) : Detail reaction parameters (e.g., 24-hour reflux in dry THF with 10 mol% Pd(OAc)₂).
  • Batch records : Log isotopic precursor lot numbers, reaction yields, and purification metrics (e.g., HPLC retention times).
  • Inter-lab validation : Share protocols with collaborators to confirm reproducibility across different equipment .

Tables for Key Data

Q. Table 1. Isotopic Enrichment Validation

TechniqueTarget ParameterAcceptable Range
HRMS[M+H]+ m/z177.0895 ± 0.001
¹³C NMRδ 118.5 ppm (¹³C nitrile)Signal-to-noise ≥ 10:1
IRMS¹³C abundance≥98%

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%/month)Shelf-Life Estimate
25°C, dry N₂<1%24 months
40°C, 75% RH15%3 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.